![molecular formula C19H14BrN3OS B4852120 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B4852120.png)
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile
Overview
Description
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile, also known as BPTAA, is a synthetic compound that has been widely used in scientific research for its potential applications in various fields. In
Mechanism of Action
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile exerts its biological effects by binding to specific targets in cells, such as enzymes or receptors. The binding of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile to these targets can alter their activity or function, leading to various biological outcomes. For example, in cancer cells, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile can bind to tubulin and inhibit its polymerization, which disrupts the formation of the microtubule network and leads to cell death.
Biochemical and Physiological Effects:
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile can induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile can modulate the activity of various enzymes and signaling pathways, leading to changes in cellular metabolism and gene expression. In animal models, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has several advantages for lab experiments, including its high potency, selectivity, and stability. 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be considered when designing experiments using 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile.
Future Directions
There are several future directions for research on 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile. One direction is to investigate its potential applications in other fields, such as neuroscience and infectious diseases. Another direction is to optimize its chemical structure to improve its pharmacological properties, such as solubility and bioavailability. Furthermore, the development of new synthetic methods for 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile and its derivatives could lead to the discovery of new compounds with improved biological activity and selectivity.
Conclusion:
In conclusion, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile is a synthetic compound that has been widely used in scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile could lead to the discovery of new drugs and materials with important applications in medicine and industry.
Scientific Research Applications
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has been studied extensively in scientific research for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In material science, 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile has been used to synthesize new materials with unique properties.
properties
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c1-24-17-8-6-16(7-9-17)22-11-14(10-21)19-23-18(12-25-19)13-2-4-15(20)5-3-13/h2-9,11-12,22H,1H3/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVRIZGLWTYVII-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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